1-(Benzyloxy)pentane-2,4-dione
Description
1-(Benzyloxy)pentane-2,4-dione is a β-diketone derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 1-position of the pentane-2,4-dione backbone. This structural modification confers distinct physicochemical properties compared to unsubstituted pentane-2,4-dione, including enhanced lipophilicity and altered reactivity patterns. The compound is synthesized via benzylation of pentane-2,4-dione, often employing transition metal catalysts or acid/base-mediated reactions under controlled conditions . Its applications span organic synthesis, pharmaceuticals (as intermediates for heterocycles), and materials science (e.g., resin modifiers) .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-phenylmethoxypentane-2,4-dione |
InChI |
InChI=1S/C12H14O3/c1-10(13)7-12(14)9-15-8-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
MXQSHDZHEJAGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylmethoxypentane-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of phenylmethanol with pentane-2,4-dione under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-phenylmethoxypentane-2,4-dione may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylmethoxypentane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of 1-phenylmethoxypentane-2,4-dione can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Phenylmethoxypentane-2,4-dione has several scientific research applications across different fields:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.
Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-phenylmethoxypentane-2,4-dione exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
Key Insights :
Allylation and Benzylation
This compound undergoes regioselective substitution at the α-position due to the electron-withdrawing effect of the benzyloxy group. Comparative reaction yields with similar compounds:
Key Insights :
Cyclization and Heterocycle Formation
This compound serves as a precursor for benzofuran derivatives under mild BiCl₃ catalysis, contrasting with fluorinated analogs requiring harsher conditions .
Toxicity and Handling
Comparative hazard profiles:
*Inferred from structural similarities to pentane-2,4-dione .
Key Insights :
- The benzyloxy group may reduce volatility, lowering inhalation risks compared to pentane-2,4-dione. However, chronic mutagenic risks necessitate stringent handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
